(R)-5-phenylmorpholin-2-one is classified as:
The synthesis of (R)-5-phenylmorpholin-2-one has been explored through various methods, with notable approaches including:
The molecular structure of (R)-5-phenylmorpholin-2-one features a morpholine ring substituted at the 5-position with a phenyl group. Key structural characteristics include:
The characterization of (R)-5-phenylmorpholin-2-one can be performed using various spectroscopic techniques:
(R)-5-phenylmorpholin-2-one participates in several significant chemical reactions:
The mechanism of action for (R)-5-phenylmorpholin-2-one primarily involves its role as a nucleophile or electrophile in various organic reactions:
The physical and chemical properties of (R)-5-phenylmorpholin-2-one include:
Characterization techniques such as mass spectrometry confirm its molecular weight (approximately 175 g/mol), while chromatography methods ensure purity levels suitable for research applications .
(R)-5-phenylmorpholin-2-one serves multiple roles in scientific research and industry:
(R)-5-Phenylmorpholin-2-one is a chiral heterocyclic compound characterized by a morpholine ring fused with a lactam functionality and substituted at the 5-position with a phenyl group. Its molecular formula is C₁₀H₁₁NO₂, with a molecular weight of 177.20 g/mol. The compound’s core structure features a six-membered morpholine ring where nitrogen and oxygen atoms occupy positions 1 and 4, respectively, and a carbonyl group (C=O) at position 2 forms the lactam moiety [2]. The chiral center at C5 is directly bonded to the phenyl group, making stereochemistry integral to its properties. The absolute (R) configuration is confirmed by X-ray crystallography studies, which demonstrate a specific spatial orientation where substituents follow the Cahn-Ingold-Prelog priority rules [7].
The molecule exhibits distinct conformational properties due to stereoelectronic effects. Crystallographic analyses reveal that the morpholinone ring adopts a slightly puckered conformation, with the phenyl group oriented equatorially to minimize steric strain. The lactam carbonyl (C2=O) and C5-H bonds exhibit trans-coplanar alignment, facilitating electronic delocalization across the N-C2 bond. This results in restricted rotation and enhanced rigidity, which is critical for enantioselective recognition [7]. Key structural parameters are summarized below:
Table 1: Structural Data for (R)-5-Phenylmorpholin-2-one
Parameter | Value | Method |
---|---|---|
Molecular Formula | C₁₀H₁₁NO₂ | High-Resolution MS |
Molecular Weight | 177.20 g/mol | Calculated |
Configuration | (R) | X-ray Crystallography |
Crystal System | Orthorhombic | SC-XRD |
Key Bond Length (C2=O) | 1.221 Å | SC-XRD |
Torsion Angle (N1-C2-C5-C6) | 172.3° | SC-XRD |
The SMILES notation O=C1OC[C@H](NC1)c1ccccc1
explicitly denotes the (R) stereochemistry [2]. Spectroscopic features include a lactam carbonyl stretch at 1680–1700 cm⁻¹ in infrared spectroscopy and distinct ¹³C-NMR signals at δ 170.5 ppm (C2=O) and δ 60.1 ppm (C5) [5].
Morpholinone derivatives emerged as synthetically valuable scaffolds in the late 20th century due to their dual functionality as cyclic amides and tertiary amines. Early applications focused on racemic morpholinones as intermediates for alkaloid synthesis and ligands for metal coordination. A significant advancement occurred in the 1990s when Bull et al. demonstrated the utility of 5-substituted morpholin-2-ones as chiral auxiliaries for asymmetric enolate alkylation. The phenyl substituent at C5 proved essential for stereocontrol, enabling diastereoselectivity >95% in aldol reactions [9]. This established morpholinones as alternatives to established chiral controllers like Evans’ oxazolidinones.
The development of catalytic asymmetric methods further expanded their synthetic utility. Key milestones include:
Table 2: Evolution of Synthetic Approaches for (R)-5-Phenylmorpholin-2-one
Era | Method | Key Advance | Limitation |
---|---|---|---|
1980–1995 | Diastereoselective Alkylation | Chiral relay via phenyl group | Multi-step synthesis |
1995–2010 | Transition Metal Catalysis | Asymmetric hydrogenation | High catalyst loading |
2010–Present | Biocatalysis | Dynamic kinetic resolution (DKR) | Substrate scope constraints |
In pharmaceutical synthesis, (R)-5-phenylmorpholin-2-one serves as a precursor to glucosyltransferase inhibitors. Patent WO2003008399A1 details its use in constructing iminosugar C-glycosides, where the lactam carbonyl is reduced to a hemiaminal ether for glycosidic bond formation [5].
The stereochemistry of 5-phenylmorpholin-2-one profoundly influences its biological interactions. Enantiomers exhibit divergent binding affinities due to the chiral nature of target proteins; the (R) enantiomer often shows superior complementarity with enzyme active sites. For instance, in UDP-glucose: N-acylsphingosine glucosyltransferase inhibition, (R)-5-phenylmorpholin-2-one derivatives demonstrate 50-fold higher activity than their (S) counterparts. This arises from optimal hydrogen bonding between the lactam carbonyl and Arg residues when the phenyl group occupies a hydrophobic pocket in the (R) configuration [5] [8].
Chirality also dictates metabolic stability. Cytochrome P450 enzymes exhibit enantioselective oxidation, with the (S) enantiomer undergoing faster hepatic clearance in in vitro models. This pharmacokinetic distinction underscores the necessity of enantiopure synthesis to avoid distomer-related inefficacy [8] [10]. Regulatory guidelines (e.g., FDA 1992) mandate stereochemical characterization for drug candidates, making enantioselective production of such scaffolds a regulatory imperative [8].
The broader implications for drug design include:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9